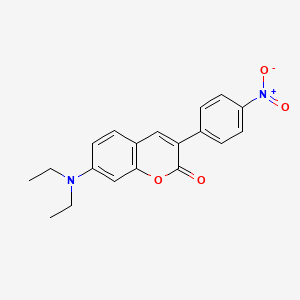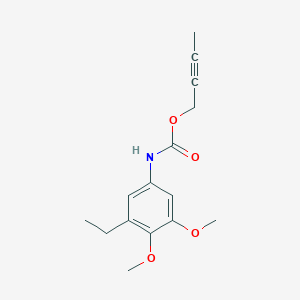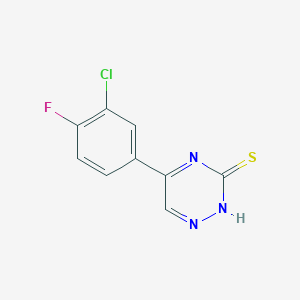![molecular formula C14H22O6 B14424015 Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate CAS No. 81728-58-7](/img/structure/B14424015.png)
Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two propenyl groups attached to a central ethane-1,1-diylbis(oxy) backbone, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,1-diylbis(oxy)]dipropanoic acid with propenyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:
Oxidation: The propenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated esters.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and resins due to its reactive propenyl groups.
Mécanisme D'action
The mechanism of action of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate involves its interaction with various molecular targets. The propenyl groups can undergo polymerization or cross-linking reactions, which are crucial in its applications in polymer and resin production. The ester groups can also participate in hydrolysis or transesterification reactions, making it a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diprop-2-en-1-yl benzene-1,2-dicarboxylate: Another ester with propenyl groups, used as a plasticizer.
3,3’-[ethane-1,1-diylbis(oxy)]dipropanoic acid: The precursor acid used in the synthesis of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: A similar compound with acetate groups instead of propenyl groups.
Uniqueness
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate is unique due to its dual propenyl groups, which provide high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polymers and resins, where cross-linking and polymerization are essential.
Propriétés
Numéro CAS |
81728-58-7 |
|---|---|
Formule moléculaire |
C14H22O6 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
prop-2-enyl 2-[1-(1-oxo-1-prop-2-enoxypropan-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C14H22O6/c1-6-8-17-13(15)10(3)19-12(5)20-11(4)14(16)18-9-7-2/h6-7,10-12H,1-2,8-9H2,3-5H3 |
Clé InChI |
ABBUMVYKBPWITF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC=C)OC(C)OC(C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


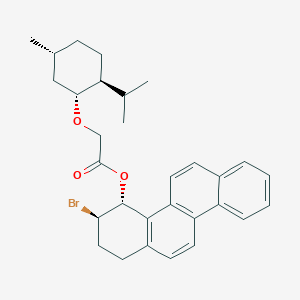
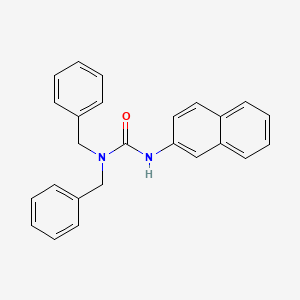
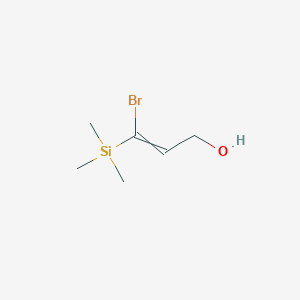
acetate](/img/structure/B14423951.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)

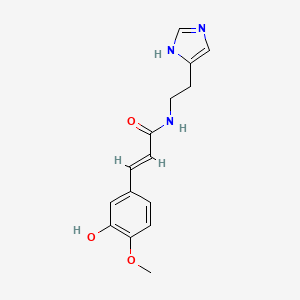
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
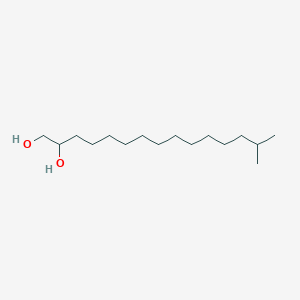
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
